Ethyl 1-(tert-butyl)-4,5-dioxopyrrolidine-3-carboxylate
Overview
Description
Ethyl 1-(tert-butyl)-4,5-dioxopyrrolidine-3-carboxylate is an organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring substituted with ethyl, tert-butyl, and dioxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(tert-butyl)-4,5-dioxopyrrolidine-3-carboxylate typically involves the reaction of tert-butyl 3-oxocyclobutylcarbamate with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which allow for efficient and scalable synthesis. These systems enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more versatile and sustainable compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(tert-butyl)-4,5-dioxopyrrolidine-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or tert-butyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 1-(tert-butyl)-4,5-dioxopyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 1-(tert-butyl)-4,5-dioxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl tert-butyl ether: Used as a fuel additive and solvent.
tert-Butyl alcohol: Used as a chemical intermediate and solvent.
tert-Butyl methyl ether: Used as a chromatography solvent and fuel component.
Uniqueness
Ethyl 1-(tert-butyl)-4,5-dioxopyrrolidine-3-carboxylate is unique due to its specific chemical structure, which imparts distinct reactivity and properties
Biological Activity
Ethyl 1-(tert-butyl)-4,5-dioxopyrrolidine-3-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following molecular formula and weight:
- Molecular Formula : CHNO
- Molecular Weight : 227.26 g/mol
The presence of a pyrrolidine ring combined with dioxo and carboxylic acid functional groups contributes to its unique reactivity and biological interactions compared to similar compounds.
The compound's mechanism of action involves its interaction with specific molecular targets within biological systems. The structure allows it to bind to certain enzymes or receptors, modulating their activity, which can lead to various biological effects depending on the target involved. This interaction is crucial for its potential therapeutic applications.
Enzyme Inhibition
Research indicates that this compound may exhibit enzyme inhibition properties. For instance, studies have shown that compounds with similar structures can inhibit key enzymes involved in metabolic pathways, suggesting potential applications in drug development targeting metabolic disorders .
Antibacterial Properties
The compound has been investigated for its antibacterial activity. In a study examining various derivatives, it was noted that structural modifications could enhance or diminish antibacterial efficacy against strains like E. coli. The results indicated that while some analogs showed significant inhibitory effects, others did not demonstrate any antibacterial activity unless specific conditions were met .
Research Findings and Case Studies
Several studies have focused on the biological implications of this compound:
- Structure-Activity Relationship (SAR) Studies : These studies have explored how variations in the compound's structure influence its biological activity. For example, modifications to the tert-butyl group or the dioxopyrrolidine structure have been shown to affect enzyme inhibition rates significantly .
- In Vivo Studies : Animal model experiments have demonstrated the compound's potential neuroprotective effects. In models of neurodegenerative diseases, it showed promise in alleviating symptoms by modulating specific neurotransmitter systems .
- Synergistic Effects : Research has also explored the synergistic effects of this compound when used in combination with other therapeutic agents. Such combinations have been shown to enhance overall efficacy against bacterial infections and metabolic disorders .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
ethyl 1-tert-butyl-4,5-dioxopyrrolidine-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-5-16-10(15)7-6-12(11(2,3)4)9(14)8(7)13/h7H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSLVAUISXMURP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(C(=O)C1=O)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90277002 | |
Record name | ethyl 1-tert-butyl-4,5-dioxopyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90277002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5336-48-1 | |
Record name | NSC332 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 1-tert-butyl-4,5-dioxopyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90277002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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